MRZ-99030
Overview
Description
MRZ-99030 is a novel compound developed as a modulator of β-amyloid aggregation. It has shown promise in the treatment of neurodegenerative diseases such as glaucoma and age-related macular degeneration. The compound works by preventing the formation of toxic soluble oligomeric β-amyloid species, which are implicated in the pathology of these diseases .
Preparation Methods
The synthesis of MRZ-99030 involves the combination of D-tryptophan and 2-amino-2-methylpropionic acid. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the compound is typically prepared using standard peptide synthesis techniques, which may involve solid-phase synthesis and subsequent purification steps .
Chemical Reactions Analysis
MRZ-99030 primarily undergoes reactions related to its role as a β-amyloid aggregation modulator. It does not directly prevent early protein-protein interactions between monomeric β-amyloid species but promotes the formation of large, amorphous, globular β-amyloid species. This process reduces the amount of intermediate toxic soluble oligomeric β-amyloid species . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in its therapeutic role.
Scientific Research Applications
MRZ-99030 has been extensively studied for its neuroprotective properties. It has shown efficacy in animal models of glaucoma and age-related macular degeneration by protecting retinal ganglion cells and axons from β-amyloid-induced toxicity . The compound is currently in Phase I clinical development and has demonstrated a favorable safety profile . Its applications extend to the potential treatment of Alzheimer’s disease, where it may help in reducing β-amyloid aggregation and associated neurotoxicity .
Mechanism of Action
MRZ-99030 modulates β-amyloid aggregation by triggering a non-amyloidogenic self-propagating pathway. This pathway prevents the formation of amyloidogenic fibrillar structures and reduces the amount of intermediate toxic soluble oligomeric β-amyloid species . The compound binds to β-amyloid with high affinity and promotes the formation of non-toxic aggregates, thereby protecting neuronal cells from β-amyloid-induced damage .
Comparison with Similar Compounds
Similar compounds to MRZ-99030 include other β-amyloid aggregation modulators such as GAL-101 and other experimental drugs targeting β-amyloid aggregation pathways . This compound is unique in its specific mechanism of promoting non-amyloidogenic aggregation, which distinguishes it from other compounds that may work by different mechanisms or target different stages of β-amyloid aggregation .
Properties
CAS No. |
1123071-24-8 |
---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m1/s1 |
InChI Key |
SHAXSXUDZJSSCN-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |
SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRZ-99030; MRZ 99030; MRZ99030; EG-030; EG030; EG 030 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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